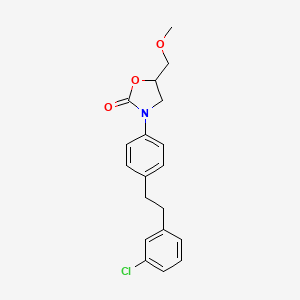
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxazolidinone ring, and a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with an appropriate nucleophile to form the 3-chlorophenyl intermediate.
Coupling Reaction: The 3-chlorophenyl intermediate is then coupled with a phenyl ethyl group through a Friedel-Crafts alkylation reaction.
Oxazolidinone Ring Formation: The coupled product undergoes cyclization with an appropriate reagent to form the oxazolidinone ring.
Methoxymethylation: Finally, the oxazolidinone compound is treated with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-2-oxazolidinone: Lacks the methoxymethyl and phenyl ethyl groups.
5-(Methoxymethyl)-2-oxazolidinone: Lacks the chlorophenyl and phenyl ethyl groups.
3-(4-(2-Phenylethyl)phenyl)-2-oxazolidinone: Lacks the chlorophenyl and methoxymethyl groups.
Uniqueness
3-(4-(2-(3-Chlorophenyl)ethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to the presence of all three functional groups: the chlorophenyl group, the phenyl ethyl group, and the methoxymethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Propiedades
Número CAS |
79039-01-3 |
|---|---|
Fórmula molecular |
C19H20ClNO3 |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
3-[4-[2-(3-chlorophenyl)ethyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H20ClNO3/c1-23-13-18-12-21(19(22)24-18)17-9-7-14(8-10-17)5-6-15-3-2-4-16(20)11-15/h2-4,7-11,18H,5-6,12-13H2,1H3 |
Clave InChI |
QMDZLRHECGUUPL-UHFFFAOYSA-N |
SMILES canónico |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


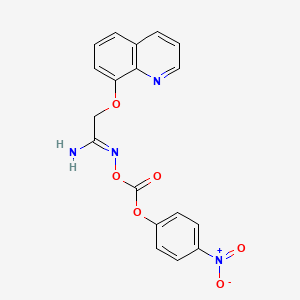
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
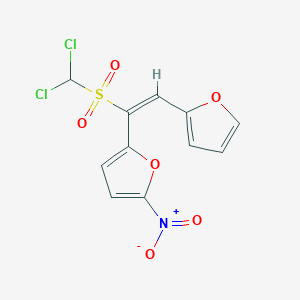

![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
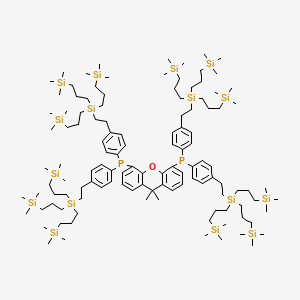
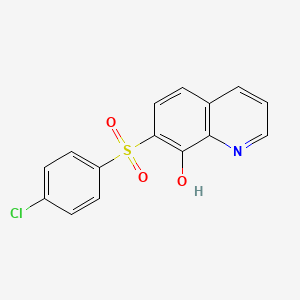
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
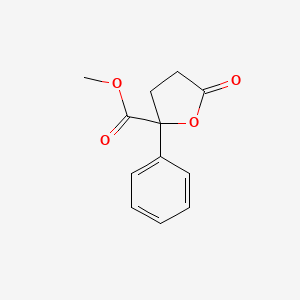
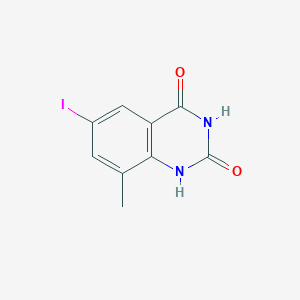
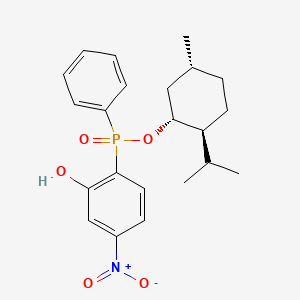

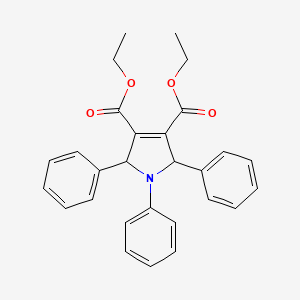
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
